![molecular formula C6H12O6 B584003 D-[2-¹³C]塔洛糖 CAS No. 83379-36-6](/img/structure/B584003.png)
D-[2-¹³C]塔洛糖
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-[2-13C]talose: is a stable isotope-labeled form of talose, a rare sugar that is found in small quantities in nature. It has gained significant attention in scientific research due to its potential therapeutic and industrial applications. Talose is an aldohexose sugar and a C-2 epimer of D-galactose . It is soluble in water and slightly soluble in methanol .
科学研究应用
Chemistry: D-[2-13C]talose is used as a substrate to identify, differentiate, and characterize ribose-5-phosphate isomerase enzymes . It is also employed in biomolecular nuclear magnetic resonance (NMR) studies to investigate metabolic pathways .
Biology: In biological research, D-[2-13C]talose is used to study the metabolic processes of rare sugars and their physiological effects .
Medicine: D-[2-13C]talose has potential therapeutic applications, including its use as a low-calorie sweetener with beneficial health effects .
Industry: In the industrial sector, D-[2-13C]talose is used in the production of rare sugars and their derivatives, which have applications in food and pharmaceutical industries .
作用机制
Target of Action
D-[2-13C]talose, also known as D-talose-2-13C, is a stable isotope-labeled compound . It is the 13C labeled 1-O-Acetyl-2,3,5-Tri-O-benzoyl-beta-D-Ribofuranose It is known that d-talose, a c-2 epimer of galactose, is used as a substrate to identify, differentiate, and characterize ribose-5-phosphate isomerase(s) of clostridia .
Mode of Action
It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Biochemical Pathways
It is known that d-talose is involved in the metabolism of daphnia magna, a species of water flea .
Action Environment
It is known that stable isotope-labeled compounds are used as environmental pollutant standards for the detection of air, water, soil, sediment, and food .
生化分析
Biochemical Properties
D-[2-13C]talose interacts with several enzymes and proteins in biochemical reactions. For instance, it has been found that the enzyme Cellobiose 2-epimerase from Rhodothermus marinus can convert a glucose residue to a mannose residue, and during this process, D-[2-13C]talose is synthesized from D-galactose .
Cellular Effects
It has been suggested that D-[2-13C]talose may have growth inhibitory effects on certain organisms, such as the nematode Caenorhabditis elegans . This suggests that D-[2-13C]talose could potentially influence cell function and cellular metabolism.
Molecular Mechanism
The molecular mechanism of D-[2-13C]talose involves its interaction with D-galactose to form a Mo–sugar complex, influencing the C1–C2 carbon shift to yield D-[2-13C]talose . This process is facilitated by a finely tuned molybdenum oxide (MoO3) solid acid catalyst . The isotopic labelling NMR characterization has confirmed the Bílik mechanism of C2-galactose epimerization .
Temporal Effects in Laboratory Settings
It is known that D-[2-13C]talose is a product of the enzymatic process involving Cellobiose 2-epimerase , suggesting that its effects could change over time depending on the activity of this enzyme.
Dosage Effects in Animal Models
There is limited information available on the dosage effects of D-[2-13C]talose in animal models. Some studies have suggested that D-[2-13C]talose may have growth inhibitory effects on certain organisms, such as the nematode Caenorhabditis elegans
Metabolic Pathways
D-[2-13C]talose is involved in the metabolic pathway catalyzed by the enzyme Cellobiose 2-epimerase . This enzyme converts a glucose residue to a mannose residue, and during this process, D-[2-13C]talose is synthesized from D-galactose . This suggests that D-[2-13C]talose could potentially interact with other enzymes or cofactors in this pathway.
Transport and Distribution
Given its biochemical properties and interactions with enzymes such as Cellobiose 2-epimerase , it is possible that D-[2-13C]talose could be transported and distributed within cells and tissues in a manner similar to other sugar molecules.
Subcellular Localization
Given its biochemical properties and interactions with enzymes such as Cellobiose 2-epimerase , it is possible that D-[2-13C]talose could be localized to specific compartments or organelles within the cell where these enzymes are active.
准备方法
Synthetic Routes and Reaction Conditions: D-[2-13C]talose can be synthesized through chemical synthesis starting from a suitable starting material. The process involves a series of chemical reaction pathways, including oxidation, reduction, protection group changes, and isotope labeling steps .
Industrial Production Methods: One method involves the use of L-ribose isomerase from Cellulomonas parahominis MB426, which can convert D-tagatose to D-talose. The conversion reaction is performed with a reaction mixture containing 10% D-tagatose and immobilized L-ribose isomerase at 40°C. The final yield of D-talose is approximately 7.30% .
化学反应分析
Types of Reactions: D-[2-13C]talose undergoes various types of chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as nitric acid or potassium permanganate can be used to oxidize D-[2-13C]talose.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for the reduction of D-[2-13C]talose.
Substitution: Substitution reactions can be carried out using reagents like halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of D-[2-13C]talose can yield aldonic acids, while reduction can produce alditols.
相似化合物的比较
D-galactose: D-[2-13C]talose is a C-2 epimer of D-galactose.
D-allose: Another rare sugar with similar applications and physiological effects.
Uniqueness: D-[2-13C]talose is unique due to its stable isotope labeling, which makes it particularly valuable in NMR studies and metabolic research . Its rare occurrence in nature and potential therapeutic benefits further distinguish it from other similar compounds.
属性
IUPAC Name |
(3S,4S,5R,6R)-6-(hydroxymethyl)(313C)oxane-2,3,4,5-tetrol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4+,5+,6?/m1/s1/i5+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-IWCPBKJSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([13C@@H](C(O1)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
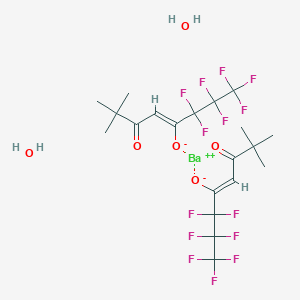
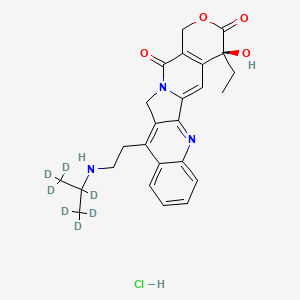

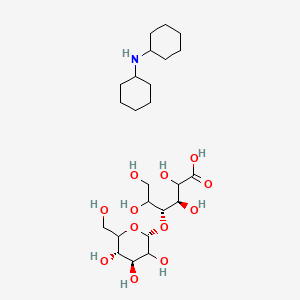

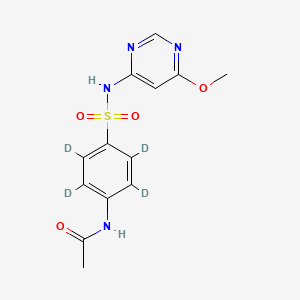
![D-[3-13C]Ribose](/img/structure/B583934.png)
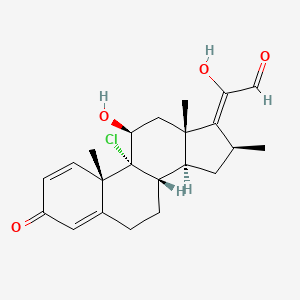

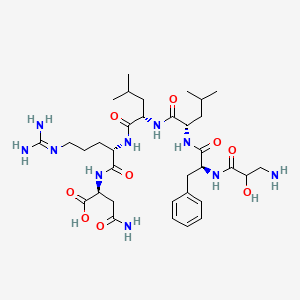
![D-[1,3-13C2]Ribose](/img/structure/B583941.png)
![D-[1,5-13C2]Ribose](/img/structure/B583942.png)
